molecular formula C16H17NO2 B2467783 N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1195639-99-6

N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2467783
CAS No.: 1195639-99-6
M. Wt: 255.317
InChI Key: QNOGEMOFDWGHML-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxy-3-phenylpropyl)benzamide can be synthesized through the condensation of benzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding, while the benzamide moiety can interact with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to the specific positioning of the hydroxy group and the phenylpropyl moiety, which may confer distinct biological and chemical properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGEMOFDWGHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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